molecular formula C12H11F2N3O B601461 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole CAS No. 135270-10-9

1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Cat. No. B601461
M. Wt: 251.23
InChI Key:
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Description

“1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole” is a chemical compound with the molecular formula C12H11F2N3O. It has a molecular weight of 251.23 . This compound has two defined stereocenters .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, an oxirane ring, and a difluorophenyl group . The stereochemistry is specified as (2S,3S), indicating the spatial arrangement of these groups .

Scientific Research Applications

  • Synthesis and Antifungal Activity : This compound and its stereoisomers have been synthesized and evaluated for antifungal activity. For instance, (2R,3R)-7 and its stereoisomers showed extremely potent antifungal activity both in vitro and in vivo (Tasaka et al., 1993). Another study developed optically active antifungal azoles using similar compounds, demonstrating potent antifungal activities in vitro and in vivo (Kitazaki et al., 1996).

  • Method Development for Quantitative Determination : A method was developed for the quantitative determination of a genotoxic impurity and its precursor in fluconazole drug samples, using liquid chromatography–tandem mass spectrometry (Devanna & Reddy, 2016).

  • Synthesis of Analogous Compounds : There has been synthesis of compounds analogous to fluconazole, such as 2-(2,4-difluorophenyl)-1-(1H-1,2,4 triazol-1-yl-methyl)-3-(substituted heterocycl)-propan-2-ol, demonstrating the versatility of this compound in creating various derivatives (Heravi & Motamedi, 2004).

  • Spectroscopic and Structural Studies : Detailed spectroscopic and structural studies of triazole derivatives including DFT, NBO, NLO, and Fukui functional analysis were conducted to evaluate the stability and electronic properties of such compounds (Zacharias et al., 2018).

  • Pharmacokinetic Studies : The compound has been used in pharmacokinetic studies, for instance, using [4-18F] fluconazole to measure pharmacokinetics in animals through PET imaging (Livni et al., 1992).

  • Potential Anticancer Activity : Certain derivatives have been studied for their potential anticancer activity. For example, structural and molecular docking studies were conducted on a 1,2,4-triazole derivative with observed anticancer activity (Kaczor et al., 2013).

  • Antimicrobial Activities : Some derivatives have been synthesized and screened for their antimicrobial activities, showing good or moderate activities against various microorganisms (Bektaş et al., 2007).

Future Directions

The potential applications and future directions for this compound are not specified in the available resources. Given its structural features, it could be of interest in medicinal chemistry for the development of new pharmaceuticals .

properties

IUPAC Name

1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANJLSHZDUOBBP-UFBFGSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135239
Record name 1H-1,2,4-Triazole, 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

CAS RN

135270-10-9
Record name 1H-1,2,4-Triazole, 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135270-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner like that described in Reference Example 25, (2RS,3SR)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol (1.1 g) obtained in Reference Example 42 was allowed to react with methanesulfonyl chloride (0.35 ml), followed by treatment with a 28% sodium methylate methanol solution to afford (2RS,3RS)-2-(2,4-difluorophenyl)-3-methyl-2-(1H-1,2,4-triazol-1-yl)methyl oxirane. The product was purified by means of a silica gel column chromatography (ethyl acetate: methylene chloride=4:1) to give a yellow oily product (0.8 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
sodium methylate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 3
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 5
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 6
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

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